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molecular formula C10H14O3 B3255052 2-(2-Oxobutyl)cyclohexane-1,3-dione CAS No. 24836-98-4

2-(2-Oxobutyl)cyclohexane-1,3-dione

Cat. No. B3255052
M. Wt: 182.22 g/mol
InChI Key: MUCJWQDVQFONMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06570023B1

Procedure details

2-(2-oxobutyl)cyclohexane-1,3-dione (1000 gms, 4.995 moles) was suspended in toluene (6000 ml, 6 vol). The mixture was warmed to 85 deg c and stirred for 5 minutes. Benzylamine (562.6 gms, 5.25 moles, 1.05 eq) was added dropwise over 30-45 minutes. Following the addition the mixture turned to an amber colored solution. Heat was applied to the solution and water was azeotroped off until the reaction temperature reached 110° C. The reaction was allowed to stir at 110° C. for 2 hrs at which time ˜4000 mls of solvent was distilled off at atmospheric pressure. Solution was transferred to a flask and further evaporated to an amber viscous oil which was used directly in the following step.
Quantity
1000 g
Type
reactant
Reaction Step One
Quantity
562.6 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
6000 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
O=[C:2]([CH2:12][CH3:13])[CH2:3][CH:4]1[C:9](=O)[CH2:8][CH2:7][CH2:6][C:5]1=[O:11].[CH2:14]([NH2:21])[C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1.O>C1(C)C=CC=CC=1>[CH2:12]([C:2]1[N:21]([CH2:14][C:15]2[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=2)[C:9]2[CH2:8][CH2:7][CH2:6][C:5](=[O:11])[C:4]=2[CH:3]=1)[CH3:13]

Inputs

Step One
Name
Quantity
1000 g
Type
reactant
Smiles
O=C(CC1C(CCCC1=O)=O)CC
Step Two
Name
Quantity
562.6 g
Type
reactant
Smiles
C(C1=CC=CC=C1)N
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Four
Name
Quantity
6000 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Stirring
Type
CUSTOM
Details
stirred for 5 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was warmed to 85 deg c
ADDITION
Type
ADDITION
Details
the addition the mixture
TEMPERATURE
Type
TEMPERATURE
Details
Heat
CUSTOM
Type
CUSTOM
Details
was azeotroped off until the reaction temperature
CUSTOM
Type
CUSTOM
Details
reached 110° C
STIRRING
Type
STIRRING
Details
to stir at 110° C. for 2 hrs at which time ˜4000 mls of solvent
Duration
2 h
DISTILLATION
Type
DISTILLATION
Details
was distilled off at atmospheric pressure
CUSTOM
Type
CUSTOM
Details
Solution was transferred to a flask
CUSTOM
Type
CUSTOM
Details
further evaporated to an amber viscous oil which

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
Smiles
C(C)C=1N(C=2CCCC(C2C1)=O)CC1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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